1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
1-methylsulfonyl-1,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-15(13,14)12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNELYDAITYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC12CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neurological disorders. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Inhibition of Geranylgeranyltransferase I (GGTase I) : This compound has been shown to inhibit GGTase I, leading to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial for cancer cell proliferation and survival .
- Modulation of GABA Receptors : Compounds in the diazaspiro series have been identified as competitive antagonists at γ-aminobutyric acid type A receptors (GABAARs), suggesting potential applications in treating anxiety and seizure disorders .
Anticancer Properties
Research indicates that this compound can effectively block cancer cell proliferation through its action on GGTase I. This inhibition leads to reduced activity of oncogenic pathways, making it a candidate for further development in cancer therapeutics .
Neurological Effects
The compound's interaction with GABAARs suggests potential use in treating neurological conditions such as anxiety and epilepsy. Studies have shown that modifications to the diazaspiro structure can enhance binding affinity and efficacy at these receptors, indicating a promising direction for drug development .
Study on Anticancer Activity
A study evaluated the effects of various diazaspiro compounds on cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell growth in vitro, particularly in breast and lung cancer models. The mechanism was attributed to the downregulation of YAP1 and TAZ signaling pathways, which are often upregulated in malignancies .
Study on Neurological Applications
Another investigation focused on the GABAAR antagonistic properties of diazaspiro compounds. The study highlighted that certain derivatives exhibited enhanced activity against seizures in animal models, supporting their potential as therapeutic agents for epilepsy and anxiety disorders. The structure-activity relationship (SAR) analysis revealed that specific substitutions improved receptor binding affinity significantly .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₂O₂S |
| Molecular Weight | 270.36 g/mol |
| GGTase I Inhibition | Yes |
| GABAAR Antagonism | Yes |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Methylsulfonyl (target compound) and trifluoromethyl (e.g., compound 3b in ) increase polarity and stability.
- Aromatic Substituents : Fluorophenyl or chlorobenzyl groups enhance bioactivity via π-π interactions or halogen bonding .
- Protective Groups : tert-Butyl carbamate () and methyl esters () facilitate synthetic intermediates.
Physicochemical Properties
Physical data from selected analogs:
Preparation Methods
Intramolecular Cyclization of Piperidine Derivatives
A common approach starts with N-Boc-piperidone (Scheme 1). Epoxidation using Corey–Chaykovsky reagent generates an epoxide intermediate, which undergoes ring-opening with arylamines to form amino alcohols. Subsequent acylation with chloropropionyl chloride and cyclization with potassium tert-butoxide yields the spirocyclic core.
Example :
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Starting material : N-Boc-piperidone (6 ) → Epoxide (7 ) via Corey–Chaykovsky epoxidation.
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Ring-opening : Epoxide (7 ) + aniline → Amino alcohol (9 ).
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Cyclization : Acylation with 2-chloropropionyl chloride followed by base-mediated cyclization (KOt-Bu, THF, −30°C) yields 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Petasis Reaction for Spirocycle Assembly
An alternative route employs a Petasis borono-Mannich reaction to construct the diazaspiro framework. For example, reacting 2,2,2-trifluoroacetamido-propionaldehyde with boronic acids and amines under microwave irradiation (150°C, 20 min) forms the spirocyclic core in 43–76% yield.
Introduction of the methylsulfonyl group is achieved via sulfonylation reactions using methylsulfonyl chloride (MsCl).
Direct Sulfonylation of the Diazaspiro Core
Procedure :
-
Deprotection : Remove Boc groups using HCl in dioxane/MeOH (rt, 16 h).
-
Sulfonylation : Treat the free amine with MsCl and triethylamine (TEA) in CH₂Cl₂ at 0°C → rt.
Optimized Conditions :
-
Solvent : Dichloromethane (DCM).
-
Base : Triethylamine (2.5 equiv).
-
Temperature : 0°C → rt.
Example :
Microwave-Assisted Sulfonylation
Microwave irradiation (100°C, 1 h) enhances reaction efficiency, reducing time from 16 h to 1 h with comparable yields (78–82%).
Alternative Pathways
Reductive Amination
Starting material : 3,9-Diazaspiro[5.5]undecane-2-carboxylate.
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Step 1 : Reduce ester to alcohol (LiAlH₄, THF).
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Step 2 : Mesylation (MsCl, TEA) → mesylate intermediate.
Solid-Phase Synthesis
Immobilized spirocyclic amines on Wang resin undergo sulfonylation with MsCl in DMF (rt, 12 h). Cleavage with TFA/H₂O yields the product in 72% purity.
Reaction Optimization and Challenges
Key Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → rt | Maximizes selectivity |
| Equiv. of MsCl | 1.2–1.5 | Prevents over-sulfonylation |
| Base | TEA > DIPEA | Higher solubility |
Common Side Reactions
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Over-sulfonylation : Additive DMAP reduces bis-sulfonylation.
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Epimerization : Low temperatures (−30°C) preserve stereochemistry during cyclization.
Analytical Data and Characterization
Spectroscopic Data
Q & A
Basic Research Questions
Synthesis and Characterization Q: What are the standard synthetic protocols for 1-(Methylsulfonyl)-1,9-diazaspiro[5.5]undecane, and how is structural fidelity ensured? A: Synthesis typically involves multi-step reactions, such as ring-closing metathesis (RCM) for spirocycle formation, followed by functionalization with methylsulfonyl groups. Key steps include using triethylamine as a base and dichloromethane as a solvent under controlled temperatures (25–60°C). Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent placement. Purity is assessed via HPLC with UV detection .
Structural Analysis Q: Which spectroscopic techniques are critical for confirming the spirocyclic architecture of this compound? A: ¹H and ¹³C NMR are essential for identifying proton environments and carbon frameworks, particularly distinguishing axial/equatorial substituents. Infrared (IR) spectroscopy verifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1300 cm⁻¹). X-ray crystallography, if feasible, resolves absolute stereochemistry and torsional angles in the spiro system .
Advanced Research Questions
Biological Activity Optimization Q: How do structural modifications to the diazaspiro core influence target selectivity, such as antiviral vs. neurological activity? A: Substituent position and electronics dictate target engagement. For example:
- Antiviral activity : 3-Chlorobenzyl derivatives inhibit dengue virus NS5 polymerase via hydrophobic interactions (IC₅₀ = 0.8 µM) .
- Neurological activity : Phenylmethyl derivatives modulate GABAₐ receptors, with binding affinity (Kᵢ = 12 nM) linked to spirocyclic rigidity enhancing receptor fit .
Rational design combines computational docking (e.g., AutoDock Vina) and SAR studies to balance steric/electronic effects .
Data Contradiction Analysis Q: How can researchers reconcile discrepancies in reported biological activities (e.g., cytotoxic vs. neurotransmitter-modulating effects)? A: Variations arise from:
- Assay conditions : Cytotoxicity (e.g., MTT assays in HeLa cells) may dominate under high concentrations (>10 µM), masking receptor-specific effects observed at lower doses (<1 µM) .
- Substituent-specific targeting : Methylsulfonyl groups favor kinase inhibition (e.g., CDK2), while benzyl groups enhance CNS permeability for GABAergic activity. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics, patch-clamp electrophysiology) clarifies primary mechanisms .
Mechanistic Elucidation Q: What methodologies are used to dissect the compound’s interaction with biological targets like GABAₐ receptors? A: Key approaches include:
- Radioligand displacement assays : Competes with [³H]muscimol to measure Kᵢ values .
- Mutagenesis studies : Identifies receptor residues critical for binding (e.g., α1-subunit mutations reduce efficacy by 70%) .
- Molecular dynamics simulations : Models ligand-receptor conformational changes over 100-ns trajectories to predict off-target risks .
Methodological Considerations Table
| Objective | Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Purity | HPLC-UV | Retention time ±0.1 min, >95% area | |
| Structural Proof | X-ray Crystallography | R-factor <0.05, resolution ≤1.2 Å | |
| Target Engagement | Surface Plasmon Resonance (SPR) | KD ≤100 nM, association/dissociation rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
